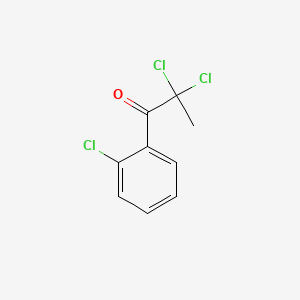
1-Propanone, 2,2-dichloro-1-(2-chlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 2,2-dichloro-1-(2-chlorophenyl)- is an organic compound that belongs to the class of chlorinated ketones It is characterized by the presence of two chlorine atoms attached to the second carbon of the propanone chain and an additional chlorine atom attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanone, 2,2-dichloro-1-(2-chlorophenyl)- typically involves the chlorination of 1-phenyl-2-propanone. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as aluminum chloride. The reaction proceeds via electrophilic substitution, where the chlorine atoms are introduced into the propanone chain and the phenyl ring.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher yields and better control over reaction conditions, leading to a more efficient production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Propanone, 2,2-dichloro-1-(2-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ketones or alcohols, depending on the nucleophile used.
Applications De Recherche Scientifique
1-Propanone, 2,2-dichloro-1-(2-chlorophenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Propanone, 2,2-dichloro-1-(2-chlorophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. This interaction can result in various biological effects, depending on the specific target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
1,1-Dichloro-2-propanone: Similar structure but lacks the phenyl ring.
2,2-Dibromo-1-(3-chlorophenyl)propan-1-one: Similar structure but with bromine atoms instead of chlorine.
1-Chloro-2-propanone: Similar structure but with only one chlorine atom.
Uniqueness: 1-Propanone, 2,2-dichloro-1-(2-chlorophenyl)- is unique due to the presence of both the phenyl ring and the multiple chlorine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and in scientific research.
Propriétés
Numéro CAS |
35996-45-3 |
|---|---|
Formule moléculaire |
C9H7Cl3O |
Poids moléculaire |
237.5 g/mol |
Nom IUPAC |
2,2-dichloro-1-(2-chlorophenyl)propan-1-one |
InChI |
InChI=1S/C9H7Cl3O/c1-9(11,12)8(13)6-4-2-3-5-7(6)10/h2-5H,1H3 |
Clé InChI |
RDTQUNIULSBWTN-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=CC=CC=C1Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




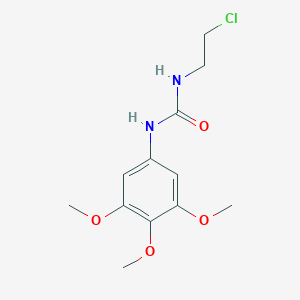
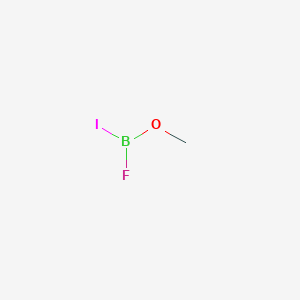

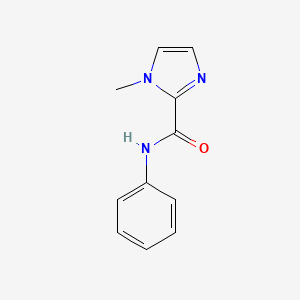
![4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl nonanoate](/img/structure/B14674533.png)
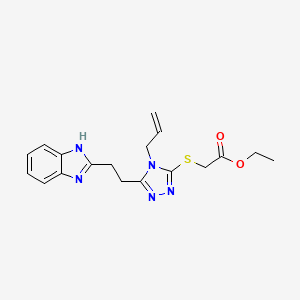

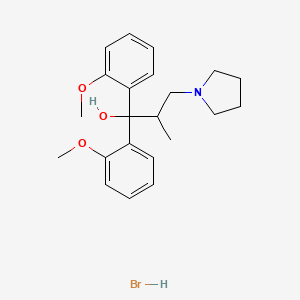
![1-{4-[(4-Aminophenyl)diazenyl]phenyl}ethanone](/img/structure/B14674550.png)
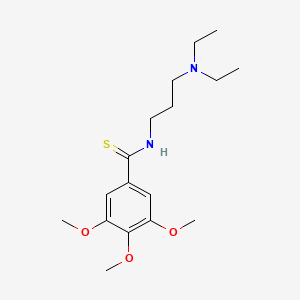
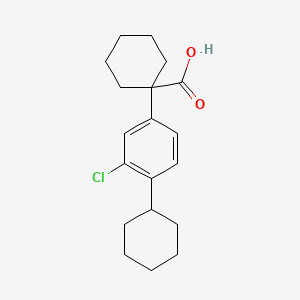
![3-[Bis(2-aminoethyl)amino]propane-1-sulfonic acid](/img/structure/B14674585.png)
